molecular formula C20H18ClN3O3 B11143602 N-(2-chlorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2-chlorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B11143602
M. Wt: 383.8 g/mol
InChI Key: LZBIFNGPQWNSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a chemical compound designed for research use, featuring a pyridazin-3(2H)-one core scaffold substituted with an arylacetamide chain. This structural motif is recognized in scientific literature as being fundamental for biological activity, particularly in the context of immunology and oncology research . Compounds based on the pyridazinone scaffold have been identified as potential agonists for Formyl Peptide Receptors (FPRs), which play an essential role in the regulation of endogenous inflammation and immunity . Research into structurally similar pyridazinone derivatives has shown their ability to activate FPR1 and act as dual FPR1/FPR2 agonists, inducing intracellular calcium flux and chemotaxis in human neutrophil cells, making them valuable tools for studying inflammatory pathways . Furthermore, pyridazinone derivatives have been investigated in other high-value research areas. For instance, certain N-arylacetamide pyridazinones have been identified as inhibitors of protein-protein interactions, specifically by targeting the interface between PRMT5 and its substrate adaptor proteins, which is a relevant mechanism in oncology research . The specific substitution pattern of this compound, incorporating both 2-chlorobenzyl and 2-methoxyphenyl groups, is intended to allow researchers to explore structure-activity relationships and optimize desired properties within this pharmacologically active class of molecules. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H18ClN3O3/c1-27-18-9-5-3-7-15(18)17-10-11-20(26)24(23-17)13-19(25)22-12-14-6-2-4-8-16(14)21/h2-11H,12-13H2,1H3,(H,22,25)

InChI Key

LZBIFNGPQWNSOE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids. The subsequent steps involve the introduction of the 2-chlorobenzyl and 2-methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the aromatic rings or the pyridazinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-chlorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of microbial growth or the modulation of inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridazinone Ring Substituents

  • Target Compound: Features a 2-methoxyphenyl group at the 3-position of the pyridazinone ring.
  • N-(2-Chlorobenzyl)-2-[3-(2-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl]Acetamide (CAS 1246055-83-3): Substitutes the methoxy group with a 2-chlorophenyl group. Chlorine’s electron-withdrawing nature may reduce electron density on the pyridazinone ring, altering reactivity or target selectivity .
  • 2-(3-(4-Bromophenyl)-6-Oxopyridazin-1(6H)-yl)-N-(2-Chlorobenzyl)Acetamide (CAS 922944-04-5) : Incorporates a 4-bromophenyl group. Bromine’s larger atomic size and lower electronegativity compared to chlorine could affect steric interactions and lipophilicity .

Acetamide Nitrogen Substituents

  • Target Compound : Uses a 2-chlorobenzyl group. The chloro substituent may enhance metabolic stability by resisting oxidative degradation.
  • 2-[3-(2-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl]-N-(3-Methylpyridin-2-yl)Acetamide (CAS 1324086-18-1): Replaces the benzyl group with a 3-methylpyridin-2-yl moiety.
  • N-(3-Chlorobenzyl)-2-{3-[4-(4-Fluorophenyl)-1-Piperazinyl]-6-Oxo-1(6H)-Pyridazinyl}Acetamide: Includes a piperazinyl-fluorophenyl chain on the pyridazinone ring. This modification suggests targeting GPCRs or serotonin receptors, as piperazine derivatives are common in CNS drug design .

Pharmacological Activities

  • Anticancer Activity : Compounds like N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-Sulfonyl)Acetamide showed IC₅₀ values <10 µM against HCT-116 and MCF-7 cell lines. The quinazoline-sulfonyl group likely enhances kinase inhibition .
  • Enzyme Inhibition : N-(3-(Azepan-1-ylsulfonyl)-4-Methylphenyl)-2-(4,5-Dichloro-6-Oxopyridazin-1(6H)-yl)Acetamide was designed as a PRMT5 inhibitor, with dichloro groups critical for substrate binding .
  • Antimicrobial Potential: Pyridazinone-thioacetamides (e.g., Compound 8c) demonstrated moderate activity against bacterial strains, attributed to the methylthio group’s lipophilicity .

Key Data Table

Compound Name Pyridazinone Substituent Acetamide Substituent Molecular Weight Notable Activity/Property Reference
N-(2-Chlorobenzyl)-2-(3-(2-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)Acetamide 2-Methoxyphenyl 2-Chlorobenzyl 388.2 Structural analog for drug design
N-(2-Chlorobenzyl)-2-[3-(2-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl]Acetamide 2-Chlorophenyl 2-Chlorobenzyl 388.2 Higher lipophilicity
2-(3-(4-Bromophenyl)-6-Oxopyridazin-1(6H)-yl)-N-(2-Chlorobenzyl)Acetamide 4-Bromophenyl 2-Chlorobenzyl 447.7 Enhanced steric bulk
N-(3-Methylpyridin-2-yl)-2-[3-(2-Chlorophenyl)-6-Oxopyridazin-1(6H)-yl]Acetamide 2-Chlorophenyl 3-Methylpyridin-2-yl 379.8 Improved solubility
N-(4-Bromophenyl)-2-{3-Methyl-5-[4-(Methylthio)Benzyl]-6-Oxo-Pyridazin-1(6H)-yl}Acetamide 4-(Methylthio)Benzyl 4-Bromophenyl 487.4 Antimicrobial activity

Biological Activity

N-(2-chlorobenzyl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is an organic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

The compound features a chlorobenzyl group , a methoxyphenyl group , and a pyridazinone moiety . Its molecular formula is C19H16ClN3O3C_{19}H_{16}ClN_{3}O_{3} with a molecular weight of approximately 369.8 g/mol . The unique combination of functional groups within its molecular architecture contributes to its distinctive chemical properties, which are crucial for its biological activity.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties. In a study screening various chloroacetamides, it was found that compounds with similar structures were effective against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate effectiveness against Gram-negative bacteria and fungi like Candida albicans . The presence of halogenated aromatic systems enhances the lipophilicity of these compounds, facilitating their penetration through bacterial membranes.

Anticancer Properties

In cancer research, this compound has been implicated in modulating pathways associated with oncogenes such as MYC, indicating its potential as a therapeutic agent in oncology . The structure-activity relationship (SAR) suggests that modifications to the chemical structure can enhance its efficacy against cancer cells. For instance, compounds with similar frameworks have demonstrated the ability to inhibit cancer cell proliferation in vitro.

Study 1: Antimicrobial Screening

A study conducted on newly synthesized N-substituted phenyl-2-chloroacetamides highlighted their antimicrobial effectiveness. The results showed that compounds with specific substituents exhibited varying degrees of activity against different microbial strains. This research supports the hypothesis that this compound may possess similar or enhanced antimicrobial properties due to its unique structural features .

CompoundActivity Against MRSAActivity Against E. coliActivity Against C. albicans
Compound AEffectiveLess EffectiveModerate
Compound BHighly EffectiveEffectiveLess Effective
N-(2-chlorobenzyl)...ModerateLess EffectiveModerate

Study 2: Inhibition of Cancer Cell Proliferation

Research into related pyridazinone derivatives has shown that they can inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. These findings suggest that this compound may also exhibit similar anticancer effects, warranting further investigation into its therapeutic potential .

Q & A

Q. Critical Factors :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require rigorous purification to remove residuals .
  • Temperature Control : Pyridazinone formation often requires reflux (80–100°C), while acylation steps are sensitive to overheating, which can degrade the acetamide group .
  • Yield Optimization : Chromatographic purification (e.g., silica gel with ethyl acetate/hexane) is essential for >95% purity, with typical yields ranging from 40–65% .

How can structural contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved during characterization?

Advanced Analytical Strategy
Discrepancies in spectral data often arise from tautomerism in the pyridazinone ring or rotameric forms of the acetamide group. To address this:

  • Variable-Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic effects. The pyridazinone ring’s keto-enol tautomerism may resolve splitting in aromatic proton signals .
  • 2D NMR Techniques : Use HSQC and HMBC to confirm connectivity between the 2-chlorobenzyl group and the pyridazinone core, distinguishing regioisomeric byproducts .
  • IR Validation : Compare experimental carbonyl stretches (C=O at ~1680–1720 cm⁻¹) with DFT-calculated vibrational modes to confirm the absence of hydrolyzed impurities .

Case Study : In , similar compounds showed conflicting NH proton signals due to hydrogen bonding with the methoxyphenyl group, resolved via deuterium exchange experiments .

What in vitro assays are most suitable for evaluating the biological activity of this compound, particularly its enzyme inhibition potential?

Q. Basic Screening Framework

  • Target Selection : Prioritize enzymes structurally related to the compound’s functional groups (e.g., phosphodiesterases, kinases, or cyclooxygenases). highlights PDE4 inhibition as a plausible target .
  • Assay Design :
    • Fluorescence Polarization : Measure binding affinity to PDE4 using cAMP analogs tagged with fluorescein.
    • Kinetic Studies : Monitor IC₅₀ values via HPLC-based detection of substrate conversion (e.g., cAMP to AMP) .
  • Control Experiments : Include rolipram (a known PDE4 inhibitor) as a positive control and assess off-target effects using kinase profiling panels .

How can structure-activity relationship (SAR) studies be designed to optimize the compound’s bioactivity?

Q. Advanced SAR Methodology

  • Core Modifications : Systematically vary substituents on the pyridazinone ring (e.g., replace 2-methoxyphenyl with 4-fluorophenyl) to assess steric and electronic effects on target binding .
  • Side-Chain Engineering : Compare N-(2-chlorobenzyl) with N-(3-chlorobenzyl) or alkylated analogs to determine the optimal pharmacophore geometry .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity trends with binding poses in PDE4’s catalytic site. suggests that methoxy groups enhance hydrophobic interactions in the enzyme’s pocket .

Example : In , replacing a methoxyphenyl group with an indole moiety increased selectivity for serotonin receptors, demonstrating the impact of aromatic substituents .

What strategies mitigate batch-to-batch variability in biological assay results for this compound?

Q. Methodological Rigor in Reproducibility

  • Synthetic Consistency : Implement QC protocols (e.g., HPLC purity >98%, Karl Fischer titration for residual solvents) for every batch .
  • Assay Standardization :
    • Use frozen aliquots of enzymes/cells to minimize biological variability.
    • Normalize data to internal controls (e.g., % inhibition relative to baseline activity) .
  • Statistical Analysis : Apply ANOVA to identify outlier batches and root causes (e.g., temperature fluctuations during synthesis) .

How can contradictory data on the compound’s solubility and bioavailability be reconciled?

Q. Advanced Physicochemical Analysis

  • Solubility Profiling : Use shake-flask method (pH 1–7.4) with UV detection. notes that methoxy groups enhance aqueous solubility (~25 µg/mL at pH 7), while chlorobenzyl groups reduce it .
  • Bioavailability Modeling : Apply PAMPA (Parallel Artificial Membrane Permeability Assay) to predict intestinal absorption. Lipophilic substituents (e.g., chlorobenzyl) may require prodrug strategies for improved uptake .

Case Study : In , methylation of the pyridazinone ring improved logP by 0.5 units, enhancing membrane permeability .

What computational methods are effective in predicting off-target interactions for this compound?

Q. Advanced Computational Screening

  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify shared features with known kinase inhibitors (e.g., ATP-binding site motifs) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to assess potential off-target binding to CYP450 isoforms, which may explain metabolic instability .
  • Validation : Cross-reference predictions with experimental panel screening (e.g., Eurofins Cerep’s Safety44 panel) .

How should researchers address discrepancies in reported IC₅₀ values across different studies?

Q. Data Harmonization Techniques

  • Assay Conditions : Standardize buffer composition (e.g., 10 mM Mg²⁺ for PDE4 assays) and enzyme lot numbers .
  • Data Normalization : Express IC₅₀ relative to a common reference compound (e.g., roflumilast for PDE4) to calibrate inter-lab variability .
  • Meta-Analysis : Use tools like RevMan to aggregate data from multiple studies, applying random-effects models to account for heterogeneity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.